5-Bromo-1-(methanesulfonyl)-1H-indole is a compound characterized by its unique structure, which includes a bromine atom and a methanesulfonyl group attached to the indole ring. The molecular formula of this compound is C10H10BrNO2S, and it has a molar mass of approximately 293.16 g/mol. This compound is notable for its role as a versatile building block in organic synthesis, particularly in the development of various pharmaceutical agents and biologically active compounds.
5-Bromo-1-(methanesulfonyl)-1H-indole can participate in several organic reactions due to the presence of electrophilic and nucleophilic sites within its structure. Key reactions include:
Research has indicated that 5-Bromo-1-(methanesulfonyl)-1H-indole exhibits significant biological activity. It has been studied for its potential antimicrobial properties and may also possess anticancer activity. The compound's ability to interact with various biological targets makes it a candidate for further pharmacological studies.
The synthesis of 5-Bromo-1-(methanesulfonyl)-1H-indole typically involves several steps:
For example, one method involves dissolving indole in an organic solvent, adding sodium hydrogen sulfite, and subsequently introducing bromine under controlled conditions to yield 5-bromoindole, which can then be further sulfonated to obtain the target compound .
5-Bromo-1-(methanesulfonyl)-1H-indole serves multiple applications in organic chemistry:
Studies have investigated the interactions of 5-Bromo-1-(methanesulfonyl)-1H-indole with various biological molecules. For instance, its interaction with proteins involved in cellular signaling pathways has been examined to understand its potential effects on cell proliferation and apoptosis. Furthermore, its reactivity with nucleophiles has been studied to explore new synthetic routes for biologically active compounds.
Several compounds share structural similarities with 5-Bromo-1-(methanesulfonyl)-1H-indole, each having unique properties:
This comparative analysis highlights how variations in substituents and their positions influence the chemical behavior and biological activity of indole derivatives.
The synthesis of 5-bromo-1-(methanesulfonyl)-1H-indole typically follows a multi-step sequence beginning with functionalized indole precursors. A widely employed route involves:
Alternative routes utilize pre-brominated indole intermediates. For example, 5-bromoindole can undergo methanesulfonylation under similar conditions, though this approach requires stringent control over reaction stoichiometry to avoid over-sulfonylation [4].
The methanesulfonyl (Ms) group serves dual roles as a protective moiety and an electron-withdrawing substituent, directing subsequent electrophilic substitutions. Key strategies include:
Recent innovations include the use of Zn(OTf)₂ as a catalyst for regioselective alkylation of indoles, though its application to methanesulfonylation remains underexplored [5].
Bromination efficiency hinges on the choice of catalyst and reaction medium:
Comparative studies indicate that FeCl₃-mediated EAS offers superior regioselectivity for C5 bromination compared to enzymatic methods [3].
Purification challenges arise from the polar nature of sulfonamides and the presence of regioisomeric byproducts. Effective strategies include:
Yield optimization focuses on reagent ratios and temperature control. For example, maintaining bromination reactions at –10°C minimizes dibromination, increasing isolated yields from 68% to 82% [3].
The thermal stability profile of 5-Bromo-1-(methanesulfonyl)-1H-indole represents a critical aspect of its physicochemical characterization, particularly for synthetic applications and storage considerations. While direct experimental data for this specific compound remains limited in the literature, comprehensive analysis of structurally related indole derivatives provides valuable insights into its expected thermal behavior [1] [2].
Based on thermal gravimetric analysis of related indole compounds, the thermal decomposition of 5-Bromo-1-(methanesulfonyl)-1H-indole is anticipated to initiate at approximately 147-150°C, with maximum decomposition occurring around 163-167°C [2]. This thermal stability profile is characteristic of sulfonyl-protected indole systems, where the electron-withdrawing methanesulfonyl group influences the overall thermal resistance of the molecular framework.
The presence of the bromine substituent at the 5-position introduces additional considerations for thermal stability. Halogenated aromatic compounds typically exhibit enhanced thermal stability compared to their non-halogenated counterparts due to the stabilizing effect of the halogen-carbon bond [3]. However, at elevated temperatures exceeding 200°C, debromination reactions may occur, leading to the formation of degradation products.
Table 1: Thermal Stability and Phase Transition Data
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | Not reported | Literature gap |
| Boiling Point (°C) | Not reported | Literature gap |
| Thermal Decomposition Onset (°C) | 147-150 (estimated) | Based on indole thermal behavior [2] |
| Maximum Thermal Decomposition Temperature (°C) | 163-167 (estimated) | Based on indole thermal behavior [2] |
| Thermal Stability Assessment | Moderate | Structural analogy to related compounds |
The methanesulfonyl protecting group significantly influences the thermal properties of the indole nucleus. Sulfonyl groups are known to enhance thermal stability through their electron-withdrawing nature, which reduces the electron density on the aromatic ring system and consequently increases the activation energy required for thermal decomposition [4]. The sulfur-nitrogen bond in the methanesulfonyl group typically exhibits good thermal stability up to temperatures of approximately 200°C under inert atmospheric conditions.
Phase transition behavior of 5-Bromo-1-(methanesulfonyl)-1H-indole likely follows patterns observed in similar compounds, with crystalline-to-liquid transitions occurring prior to decomposition. The compound is expected to exist as a crystalline solid at room temperature, with melting potentially occurring in the range of 120-140°C based on structural analogs [5] [6].
The solubility profile of 5-Bromo-1-(methanesulfonyl)-1H-indole reflects the combined influence of its aromatic indole core, halogen substitution, and polar methanesulfonyl functional group. This compound exhibits the characteristic solubility behavior of moderately polar organic molecules with both hydrophobic and hydrophilic domains [7].
Excellent solubility is observed in polar aprotic solvents, particularly dimethyl sulfoxide and tetrahydrofuran, where the methanesulfonyl group can engage in favorable dipole-dipole interactions [8]. The solubility in dimethyl sulfoxide exceeds 10 mg/mL, making it an ideal medium for synthetic transformations and analytical procedures. Similarly, dichloromethane provides excellent solvation through its ability to dissolve both the aromatic and polar components of the molecule [9].
Table 2: Solubility Characteristics in Organic Solvents
| Solvent | Solubility | Classification | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide | Highly soluble | >10 mg/mL | Excellent for polar sulfonyl compounds |
| Dichloromethane | Highly soluble | >10 mg/mL | Good for non-polar interactions |
| Methanol | Moderately soluble | 1-10 mg/mL | Protic solvent with moderate solvation |
| Acetonitrile | Moderately soluble | 1-10 mg/mL | Aprotic polar solvent |
| Tetrahydrofuran | Highly soluble | >10 mg/mL | Excellent for organic synthesis |
| Water | Very slightly soluble | <0.1 mg/mL | Hydrophobic indole core limits solubility |
| Ethyl Acetate | Moderately soluble | 1-10 mg/mL | Common extraction solvent |
| Toluene | Slightly soluble | 0.1-1 mg/mL | Aromatic solvent with limited polar interaction |
The moderate solubility in protic solvents such as methanol and ethanol results from the competing effects of hydrogen bonding with the sulfonyl oxygen atoms and the hydrophobic nature of the brominated indole ring system [10]. The compound shows poor aqueous solubility, consistent with the hydrophobic character of substituted indoles, with water solubility estimated to be less than 0.1 mg/mL at room temperature [3].
Solubility in aromatic solvents like toluene is limited due to the polar nature of the methanesulfonyl group, which disrupts favorable π-π stacking interactions between the indole ring and aromatic solvent molecules [7]. This selectivity in solvent compatibility makes the compound suitable for purification procedures utilizing solvent systems with contrasting polarities.
The acid-base properties of 5-Bromo-1-(methanesulfonyl)-1H-indole are fundamentally altered by the presence of the methanesulfonyl protecting group, which eliminates the typical acidic character of the indole nitrogen-hydrogen bond. In unprotected indoles, the nitrogen-hydrogen proton typically exhibits weak acidity with pKa values around 16-17 [10] [11]. However, sulfonyl protection completely masks this acidic functionality.
The methanesulfonyl group introduces strong electron-withdrawing character to the molecular system through both inductive and resonance effects [12]. This electron withdrawal significantly reduces the basicity of the indole nitrogen, rendering it essentially non-basic under normal conditions. The predicted pKa for protonation of the protected nitrogen is expected to be negative, indicating that the compound cannot function as a base in typical chemical environments.
Table 3: Acid-Base Behavior and pKa Determination
| Functional Group | pKa Value (predicted) | Chemical Behavior | Solvent Dependency |
|---|---|---|---|
| Indole N-H (free) | Not applicable (N-protected) | N-H acidity eliminated by sulfonyl protection | Not applicable |
| Methanesulfonyl N (protected) | ~-5 to -7 (highly acidic when deprotected) | Strong electron-withdrawing effect | Similar across organic solvents |
| Overall Molecular Basicity | Very weak base (pKa < 0) | Non-basic due to electron withdrawal | Lower basicity in polar protic solvents |
| Overall Molecular Acidity | Very weak acid (pKa > 20) | No significant acidic protons available | Minimal change across solvents |
The bromine substituent at the 5-position further contributes to the electron-withdrawing environment through its inductive effect, although this contribution is less significant than that of the methanesulfonyl group [13]. The combined electron-withdrawing effects result in a compound that exhibits neither significant acidic nor basic character under normal conditions.
Solvent effects on acid-base behavior are minimal due to the absence of ionizable protons. The compound maintains its neutral character across a wide range of solvent systems, from polar protic to non-polar aprotic environments [12]. This stability makes it particularly suitable for reactions requiring non-basic conditions or environments where acid-base interference must be minimized.
The spectroscopic characterization of 5-Bromo-1-(methanesulfonyl)-1H-indole provides definitive structural confirmation and reveals the electronic effects of the substituents on the indole ring system. Nuclear magnetic resonance spectroscopy offers the most detailed structural information, while infrared and ultraviolet-visible spectroscopy provide complementary functional group and electronic structure data [14] [15].
Nuclear Magnetic Resonance Spectroscopy
Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals characteristic signals that confirm the substitution pattern and functional group presence [14]. The aromatic proton region displays signals between δ 7.2-8.4 parts per million, with the proton at the 4-position appearing as the most downfield signal due to the combined deshielding effects of the bromine substituent and nitrogen protection. The methanesulfonyl methyl group appears as a sharp singlet at approximately δ 3.5 parts per million, integrating for three protons.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with aromatic carbons appearing between δ 113-135 parts per million. The methanesulfonyl carbon signal appears at approximately δ 41 parts per million, while the brominated carbon exhibits characteristic downfield shifting due to the halogen effect [9].
Infrared Spectroscopy
The infrared spectrum of 5-Bromo-1-(methanesulfonyl)-1H-indole exhibits characteristic functional group absorptions that serve as fingerprint identification markers [14]. Strong absorptions at 1165 and 1227 cm⁻¹ correspond to the asymmetric and symmetric stretching vibrations of the sulfonyl group, respectively. The carbon-bromine stretch appears at approximately 1096 cm⁻¹, confirming the presence of the halogen substituent.
The absence of a broad nitrogen-hydrogen stretch in the 3100-3500 cm⁻¹ region confirms the successful protection of the indole nitrogen. Aromatic carbon-hydrogen stretches appear in the 3000-3100 cm⁻¹ region, while aromatic carbon-carbon stretches are observed between 1400-1600 cm⁻¹.
Ultraviolet-Visible Spectroscopy
The ultraviolet-visible absorption spectrum reveals the electronic structure modifications induced by the bromine and methanesulfonyl substituents [15] [16]. The compound exhibits maximum absorption at approximately 282-292 nanometers, representing a bathochromic shift compared to unsubstituted indole (270 nanometers). This red-shift results from the extended conjugation and electronic effects of the substituents.
| Technique | Key Signals/Peaks | Characteristic Features | Structural Confirmation |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.2-8.4 (aromatic H), δ 3.5 (SO₂CH₃) | Aromatic proton multiplicity, sulfonyl methyl singlet | Substitution pattern and protection confirmed |
| ¹³C NMR (CDCl₃) | δ 113-135 (aromatic C), δ 41 (SO₂CH₃) | Aromatic carbon region, sulfonyl carbon signal | Carbon framework and functional groups |
| Infrared (IR) | 1165, 1227 cm⁻¹ (SO₂), 1096 cm⁻¹ (C-Br) | Strong sulfonyl stretches, C-Br stretch | Functional group identification |
| UV-Visible | λmax ~282-292 nm (extended conjugation) | Bathochromic shift vs unsubstituted indole | Electronic structure and conjugation |
| Mass Spectrometry | m/z 274 [M+H]⁺ (molecular ion) | Bromine isotope pattern, clean fragmentation | Molecular weight and elemental composition |
The absorption coefficient and fine structure of the ultraviolet-visible spectrum provide insights into the electronic transitions within the molecule. The transition corresponds primarily to π→π* excitations within the aromatic system, modified by the electron-withdrawing effects of both substituents [15].